molecular formula C9H15ClO2 B14305805 9-Chloro-1,5-dioxaspiro[5.5]undecane CAS No. 112260-99-8

9-Chloro-1,5-dioxaspiro[5.5]undecane

Cat. No.: B14305805
CAS No.: 112260-99-8
M. Wt: 190.67 g/mol
InChI Key: JQZZWIJEJKJRAL-UHFFFAOYSA-N
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Description

9-Chloro-1,5-dioxaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure containing a chlorine atom and two oxygen atoms This compound belongs to the class of spiroketals, which are known for their stability and interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with a chlorinated diol under acidic conditions. The reaction proceeds through the formation of a spiro intermediate, which is then cyclized to form the final product. Common reagents used in this synthesis include hydrochloric acid and various chlorinated diols .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Chloro-1,5-dioxaspiro[5

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spiro-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Chloro-1,5-dioxaspiro[5.5]undecane involves its interaction with biological targets through its spiroketal structure. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of the chlorine atom enhances its reactivity and binding affinity. The molecular pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-1,5-dioxaspiro[5Its spiroketal structure provides stability and versatility in chemical reactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

112260-99-8

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

9-chloro-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C9H15ClO2/c10-8-2-4-9(5-3-8)11-6-1-7-12-9/h8H,1-7H2

InChI Key

JQZZWIJEJKJRAL-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCC(CC2)Cl)OC1

Origin of Product

United States

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